4-Methoxycinnamyl alcohol

Cytotoxicity Natural Product Research Cancer Cell Line Screening

Most cytotoxic agents trigger apoptosis, confounding necrosis-specific pathway dissection. 4-MCA (CAS 17581-85-0) fills this gap as a validated necrosis inducer with defined anti-inflammatory activity. • Induces necrosis, not apoptosis: 10 μg/mL, 48 h in HeLa cells (DNA fragmentation assay) • Preferential HeLa cytotoxicity: IC50 7.82 μg/mL vs. MCF-7 14.24 & DU145 22.10 μg/mL • Downregulates iNOS & reduces nuclear NF-κB p65 in LPS-stimulated macrophages • Synthetic precursor to 4-methoxycinnamyl p-coumarate; ≥98% purity; reliable global logistics

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 17581-85-0
Cat. No. B1239260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxycinnamyl alcohol
CAS17581-85-0
Synonyms4-methoxycinnamyl alcohol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CCO
InChIInChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3
InChIKeyNYICIIFSBJOBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxycinnamyl Alcohol: Differentiated Cytotoxic Activity


4-Methoxycinnamyl alcohol (4-MCA), designated by CAS Registry Number 17581-85-0, is a naturally occurring phenylpropanoid and a member of the cinnamyl alcohol class [1]. It is isolated from various botanical sources, including Foeniculum vulgare (fennel) and Etlingera pavieana [2]. The compound is characterized by a 3-(4-methoxyphenyl)prop-2-en-1-ol core structure, which confers distinct physicochemical properties such as a logP value of approximately 2.08 and water solubility of 1.91 g/L, differentiating it from non-methoxylated cinnamyl alcohol analogs [3]. As a precursor in biosynthetic pathways and a synthetic building block, its value proposition for procurement lies in its specific, quantifiable bioactivities that are not common to all cinnamyl alcohol derivatives [4].

Cell-permeable phenylpropanoid probe with distinct methoxy substitution
Reported cytotoxic and anti-inflammatory screening context
Physicochemical profile (logP ~2.08) supports membrane partitioning studies

Why Substituting 4-Methoxycinnamyl Alcohol Fails


The substitution of 4-methoxycinnamyl alcohol with generic cinnamyl alcohol or other simple analogs is not scientifically equivalent. The presence of the para-methoxy substituent fundamentally alters the compound's lipophilicity, metabolic stability, and its interaction with key biological targets [1]. Unlike the parent cinnamyl alcohol, 4-MCA exhibits a unique cytotoxic profile characterized by necrotic, rather than apoptotic, cell death in specific cancer lines [2]. Furthermore, its anti-inflammatory mechanism via NF-κB pathway modulation is a distinct attribute not necessarily shared by other compounds in its structural class, making it an irreplaceable tool for studying specific signaling pathways [3]. The following evidence quantifies these critical performance gaps.

Methoxy group: Para-methoxy substitution alters lipophilicity and target interaction compared to generic cinnamyl alcohol; class-level inference may not transfer.
Cell death mechanism: Reported necrosis induction context may differ from apoptosis-dominant analogs; pathway-response endpoints may shift.
NF-κB modulation: Transcriptional regulation profile via iNOS/NF-κB may not be replicated by aldehyde-containing analogs; mechanism-specific review required.

4-Methoxycinnamyl Alcohol: Quantitative Evidence


Cytotoxic Potency vs. Syringin in HeLa Cells

In a direct head-to-head bioassay-guided fractionation study, 4-methoxycinnamyl alcohol (MCA) demonstrated significantly higher cytotoxic potency than syringin, a co-isolated phenylpropanoid glycoside, on the HeLa cervical cancer cell line [1].

Cytotoxic Potency vs. Syringin
Head-to-head
IC50 7.82 μg/mL (HeLa, 48 h) vs. syringin less toxic
Reported cell-model response context; higher potency rank in tested set
MTT assay; HeLa cervical cancer cells; extract comparator
Cytotoxicity Natural Product Research Cancer Cell Line Screening

Cell Line-Selective Cytotoxicity Profile

4-MCA exhibits a distinct and quantifiable selectivity profile across a panel of human cancer cell lines, with its highest potency observed against HeLa cells (IC50: 7.82 μg/mL), followed by MCF-7 (IC50: 14.24 μg/mL) and DU145 (IC50: 22.10 μg/mL) [1].

Cell Line Selectivity
Class-level
HeLa IC50 7.82, MCF-7 14.24, DU145 22.10 μg/mL
Differential sensitivity supports cell-model endpoint review
1.8–2.8 fold difference across lines; MTT, 48 h
Anticancer Agent Selectivity Profile Cancer Cell Line Panel

Mechanism: Necrosis vs. Apoptosis

Unlike many cytotoxic agents which trigger apoptosis, 4-methoxycinnamyl alcohol induces cell death via necrosis [1]. This was confirmed through DNA fragmentation studies, where cells treated with 10 μg/mL of 4-MCA for 48 hours exhibited necrotic DNA lysis without any observable apoptotic effect in cell cycle analysis [1].

Necrosis vs. Apoptosis
Head-to-head
Necrosis observed at 10 μg/mL (48 h); no apoptosis detected
Distinct cell death mechanism context; supports necrosis pathway probe use
DNA fragmentation assay; differs from syringin and common apoptosis inducers
Cell Death Mechanism Necrosis Apoptosis DNA Fragmentation

Anti-inflammatory Activity vs. 4-Methoxycinnamaldehyde

In a study on LPS-stimulated RAW264.7 macrophages, 4-methoxycinnamyl alcohol was identified as one of the active anti-inflammatory principles. While quantitative IC50 data was not provided for the isolated compound, its mechanism of action—inhibition of iNOS expression and NF-κB p65 nuclear translocation—differentiates it from structurally related compounds like trans-4-methoxycinnamaldehyde, which may act via distinct pathways [1].

Anti-inflammatory Mechanism
Class-level
iNOS and NF-κB p65 downregulation in LPS-stimulated RAW264.7 macrophages
Transcriptional regulation context differs from aldehyde analog electrophilic activity
Western blot / RT-PCR; mechanism-specific pathway mapping
Anti-inflammatory Nitric Oxide Production NF-κB Signaling iNOS

4-Methoxycinnamyl Alcohol Applications


Necrotic Cell Death Pathways in Oncology

Given its unique, quantitatively demonstrated ability to induce necrosis rather than apoptosis at a 10 μg/mL concentration in HeLa cells after 48 hours [1], 4-MCA is a critical chemical probe for dissecting necroptotic and necrotic cell death signaling cascades. This differentiates it from the vast majority of cytotoxic agents that function via apoptosis and is supported by direct evidence from DNA fragmentation assays [1].

Selective Cytotoxicity in Cervical Cancer Models

4-MCA's enhanced potency against HeLa cells (IC50: 7.82 μg/mL) compared to MCF-7 and DU145 lines (14.24 and 22.10 μg/mL, respectively) establishes it as a preferential starting point for structure-activity relationship (SAR) studies focused on cervical cancer . Researchers should prioritize 4-MCA when designing experiments to identify novel anti-cervical cancer agents.

NF-κB Pathway Modulation in Inflammation

As a compound isolated from anti-inflammatory plant extracts that has been demonstrated to downregulate iNOS expression and reduce nuclear NF-κB p65 levels in macrophages [2], 4-MCA is a valuable tool for studying the transcriptional regulation of inflammatory mediators. Its activity provides a defined chemical starting point for research into novel NF-κB inhibitors.

Synthesis of Bioactive Derivatives

4-MCA is a direct synthetic precursor to 4-methoxycinnamyl p-coumarate (MCC), a derivative with documented anti-inflammatory, antioxidant, and tyrosinase inhibitory effects [3]. The availability of optimized reduction protocols for synthesizing 4-MCA from 4-methoxycinnamic acid, with yields up to 90% under controlled temperature conditions, makes it a reliable building block for producing MCC and other bioactive conjugates [3].

Application
Selection Property
Validation Focus
Necrotic cell death pathway studies
Necrosis induction context
DNA fragmentation and cell death endpoint review
Cancer cell-model selectivity studies
HeLa cell-line response context
Cytotoxicity endpoint comparison across cell lines
NF-κB signaling pathway studies
iNOS/NF-κB modulation context
Transcriptional regulation endpoint review
Synthesis of bioactive conjugates
Precursor and building block context
Synthetic yield and derivative characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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